molecular formula C₃₇H₄₇N₃O₁₁ B141737 Unii-NK7M8T0JI2 CAS No. 62041-01-4

Unii-NK7M8T0JI2

Cat. No.: B141737
CAS No.: 62041-01-4
M. Wt: 709.8 g/mol
InChI Key: QBRFPWPICDILII-HCAMLCCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-NK7M8T0JI2, also known as this compound, is a useful research compound. Its molecular formula is C₃₇H₄₇N₃O₁₁ and its molecular weight is 709.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview

The compound UNII-NK7M8T0JI2, also known as 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline, is a synthetic molecule that has garnered attention for its biological activity, particularly in the context of serotonin and histamine receptor modulation. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C13H15ClN4
  • Molecular Weight : 262.74 g/mol
  • CAS Number : 155584-74-0

This compound primarily acts as an antagonist at the serotonin receptor subtype 5-HT3A and the histamine receptor subtype H4. By binding to these receptors, it inhibits the action of serotonin and histamine, thereby modulating various physiological responses. The compound's selectivity allows it to discriminate between homomeric 5-HT3A and heteromeric 5-HT3AB receptors, which is crucial for understanding its specific biological effects.

Research Applications

  • Serotonin Receptor Studies : The compound is utilized in research to explore the role of serotonin in various biological processes, including mood regulation and gastrointestinal function.
  • Histamine Receptor Research : Investigations into the role of histamine in allergic responses and gastric acid secretion are facilitated by this compound’s antagonistic properties.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications in conditions such as:

  • Anxiety Disorders : By modulating serotonin pathways, it could contribute to anxiety relief.
  • Gastrointestinal Disorders : Its action on serotonin receptors may help manage conditions like irritable bowel syndrome (IBS).

Comparative Analysis with Similar Compounds

Compound NameTarget Receptor(s)Potency/Selectivity
This compound5-HT3A, H4High selectivity for 5-HT3A (83-fold over 5-HT3AB)
Granisetron5-HT3Used clinically for nausea; less selective
Ondansetron5-HT3Commonly used antiemetic; broader receptor activity

Study 1: Selectivity and Binding Affinity

A study demonstrated that this compound exhibits an 83-fold higher binding affinity for the 5-HT3A receptor compared to the 5-HT3AB receptor. This distinct binding preference is pivotal for research into receptor-specific functions and therapeutic targeting.

Study 2: Cellular Effects

Research has shown that this compound's ability to inhibit serotonin binding results in significant alterations in cellular signaling pathways associated with mood regulation and gastrointestinal motility. This underscores its potential as a lead compound in drug development aimed at treating related disorders.

Study 3: Structural Activity Relationship

Investigations into structural modifications of this compound have revealed that even minor changes can significantly affect its selectivity profile. For instance, replacing the chlorine atom with an amino group resulted in a compound with altered receptor selectivity, highlighting the importance of chemical structure in pharmacological activity.

Properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26,27-diamino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,24,26-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47N3O11/c1-15-11-10-12-16(2)36(47)40-28-27(39)26(38)23-24(32(28)45)31(44)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)41)19(5)30(43)18(4)29(15)42/h10-15,17-19,22,29-30,33,42-44H,38-39H2,1-9H3/b11-10+,14-13+,16-12-,40-28?/t15-,17+,18+,19+,22-,29-,30+,33+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRFPWPICDILII-WVKYYCEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62041-01-4
Record name 3-Amino-4-deoxo-4-iminorifamycin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062041014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINO-4-DEOXO-4-IMINORIFAMYCIN S
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK7M8T0JI2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.